molecular formula C12H21NO3 B15131710 Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B15131710
M. Wt: 227.30 g/mol
InChI Key: XKTZALADSXGEHI-ULKQDVFKSA-N
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Description

Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in the family of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research .

Chemical Reactions Analysis

Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Endo-tert-butyl 8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1R,5S)-8-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-5-9(7-13)10(8)14/h8-10,14H,4-7H2,1-3H3/t8-,9+,10?

InChI Key

XKTZALADSXGEHI-ULKQDVFKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C1)C2O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2O

Origin of Product

United States

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